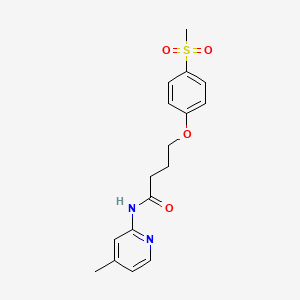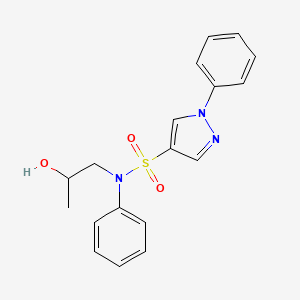![molecular formula C18H28N2O3S B7681506 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide, also known as ESB, is a chemical compound that has been widely studied for its potential applications in scientific research. ESB belongs to a class of compounds known as benzamides, which have been shown to have a variety of biological activities.
Mechanism of Action
The exact mechanism of action of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has also been shown to bind to and activate the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and neurotransmitter release.
Biochemical and Physiological Effects
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on PARP and the sigma-1 receptor, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to inhibit the activity of other enzymes and receptors, including the proteasome and the dopamine transporter. 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has also been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has several advantages for use in laboratory experiments, including its high potency and selectivity for certain enzymes and receptors. However, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide also has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.
Future Directions
There are several potential future directions for research on 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide and related compounds. These include:
- Further studies on the mechanism of action of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide and its effects on different enzymes and receptors
- Development of new 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide derivatives with improved potency, selectivity, and pharmacokinetic properties
- Evaluation of the potential therapeutic applications of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide in neurodegenerative diseases, cancer, and other conditions
- Investigation of the potential use of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide as a tool compound for studying the roles of PARP and the sigma-1 receptor in various biological processes.
Synthesis Methods
The synthesis of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide involves several steps, including the reaction of 4-methylpiperidine with 2-bromoethylsulfonylbenzene, followed by the reaction of the resulting intermediate with 2-aminopropylbenzamide. The final product is obtained through purification and isolation steps.
Scientific Research Applications
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to inhibit the growth of cancer cells and may have potential as a therapeutic agent. In drug discovery, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been used as a lead compound for the development of new drugs with improved biological activity.
properties
IUPAC Name |
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-24(22,23)17-8-6-5-7-16(17)18(21)19-13-15(3)20-11-9-14(2)10-12-20/h5-8,14-15H,4,9-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCBLHCIPNWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC(C)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
![1-(3-Acetylphenyl)-3-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]urea](/img/structure/B7681448.png)
![1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyl]methanamine](/img/structure/B7681459.png)
![1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7681465.png)
![2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B7681470.png)
![3-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7681493.png)
![5-ethyl-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-1-pyridin-2-ylpyrazole-4-carboxamide](/img/structure/B7681499.png)
![Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7681512.png)
![3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide](/img/structure/B7681522.png)
![5-methoxy-N-[3-methyl-2-(methylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7681524.png)

![4-chloro-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-(oxolan-2-ylmethylsulfamoyl)benzamide](/img/structure/B7681540.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)